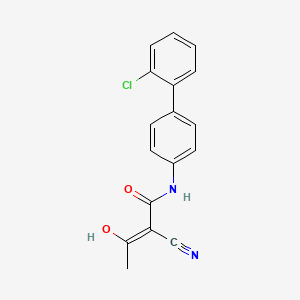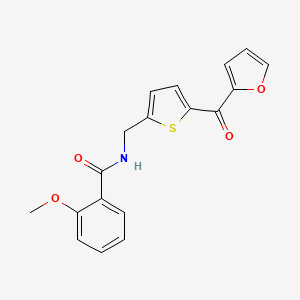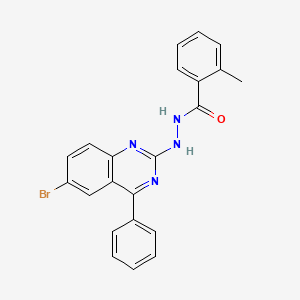
Dhodh-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dhodh-IN-8 is a compound that has been identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a critical role in pyrimidine synthesis , which is a key process in cell growth and proliferation .
Molecular Structure Analysis
The molecular formula of this compound is C17H13ClN2O2 . It has been studied using various computational methods including molecular docking and dynamic simulations . These studies have revealed a strong binding of this compound within the active site of the DHODH enzyme .
Chemical Reactions Analysis
This compound acts as an inhibitor of the DHODH enzyme . This inhibition leads to a decrease in pyrimidine nucleosides, which primarily affects RNA virus replication . The decrease of pyrimidine pools further triggers host antiviral genes expression and promotes innate immune responses .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.7 g/mol . It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
科学研究应用
结构见解和药物敏感性
- 人 DHODH 有两个结构域,抑制剂针对通向活性位点的通道。该区域的差异会影响药物敏感性或耐药性。人 DHODH 与抑制剂的结构分析揭示了通过靶向酶的活性位点并了解控制药物敏感性的因素来设计自身免疫性疾病和癌症药物的见解(Liu 等,2000 年)人二氢乳清酸脱氢酶与抗增殖剂复合物的结构。
代谢和治疗意义
- DHODH 抑制会影响葡萄糖代谢,并对代谢性疾病产生影响。DHODH 抑制调节葡萄糖代谢,增强糖酵解,并影响 GDF15 的表达,GDF15 是一种参与食欲调节和寿命延长的细胞因子,表明除自身免疫性疾病和癌症之外的潜在治疗应用(Zhang 等,2021 年)DHODH 抑制调节葡萄糖代谢和循环 GDF15,并改善代谢平衡。
新型抑制剂和结合模式
- 对纳摩尔范围内抑制 DHODH 的新型低分子量化合物类别的研究揭示了一种双重结合模式,提供了酶对泛醌结合位点的竞争性质的见解。这为类风湿性关节炎等疾病的新疗法开发提供了启示(Baumgartner 等,2007 年)新型 DHODH 抑制剂系列的双重结合模式。
在癌症治疗中的作用
- DHODH 在肿瘤进展中起着至关重要的作用,被认为是癌症治疗的潜在靶点。该酶参与癌细胞中的嘧啶合成和线粒体呼吸链,突出了 DHODH 抑制剂在治疗各种癌症中的治疗潜力(Zhou 等,2021 年)DHODH 和癌症:有待探索的前景。
作用机制
Target of Action
Dhodh-IN-8 primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo pyrimidine synthesis pathway . It catalyzes the fourth step in this pathway, converting dihydroorotate to orotate . This enzyme is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes .
Mode of Action
This compound acts as an inhibitor of DHODH . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway . This leads to a rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This has downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on pyrimidines .
Pharmacokinetics
For instance, Emvododstat, another DHODH inhibitor, has been shown to have rapid oral bioavailability . Its levels rise rapidly after oral administration, peaking about 2 hours post-dosing . This is associated with an increase in the levels of dihydroorotate (DHO), the substrate for DHODH, within 2 hours of dosing, indicating that DHODH inhibition is rapid .
Result of Action
The inhibition of DHODH by this compound leads to several cellular effects. The most notable is the induction of cell cycle arrest and/or differentiation of rapidly proliferating cells . This is due to the depletion of intracellular pyrimidine pools and the resulting nucleotide starvation . Ultimately, this can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of extracellular pyrimidines can impact the efficacy of this compound . Cells with access to sufficient extracellular pyrimidines may be able to bypass the effects of DHODH inhibition . Additionally, certain subsets of cells, such as T-ALL cells, may have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .
未来方向
The inhibition of DHODH by Dhodh-IN-8 represents a promising approach for targeting various diseases, including cancer . Future research could focus on further understanding the role of ferroptosis in cancer treatment , and on developing new and effective targeted drugs to overcome the limitations of current therapies .
属性
IUPAC Name |
(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTUTTULCBOUPL-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148126-03-7 |
Source


|
| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)



![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)
![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2857245.png)
